ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O3S and its molecular weight is 398.91. The purity is usually 95%.
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Biological Activity
Ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₂₀ClN₅O₂S
- Molecular Weight : 369.9 g/mol
- CAS Number : 1184983-02-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial and fungal strains.
Biological Activity Overview
Anticancer Activity
A study published in MDPI explored the anticancer properties of similar thieno[2,3-c]pyridine derivatives. The results indicated that compounds with structural similarities to ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed significant inhibition of tumor cell proliferation in vitro. The mechanisms identified included induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Efficacy
Research conducted by PubMed highlighted the antimicrobial properties of related pyrazole derivatives. The compounds were tested against various pathogens, showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, one derivative exhibited an MIC of 12.5 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity.
Anti-inflammatory Effects
In a recent study focusing on inflammatory diseases, derivatives similar to ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine were evaluated for their ability to reduce pro-inflammatory cytokines in macrophage cultures. The findings suggested a dose-dependent reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S.ClH/c1-4-21-9-6-11-13(10-21)25-16(14(11)17(23)24-5-2)18-15(22)12-7-8-20(3)19-12;/h7-8H,4-6,9-10H2,1-3H3,(H,18,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWKEBWLNXWNES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.